molecular formula C10H12O B3142160 2-Cyclopropyl-6-methylphenol CAS No. 499236-68-9

2-Cyclopropyl-6-methylphenol

Cat. No. B3142160
M. Wt: 148.2 g/mol
InChI Key: PRQKVXNVZPBESR-UHFFFAOYSA-N
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Patent
US07629494B2

Procedure details

A 200 ml four-necked round-bottomed flask was equipped with a magnetic stirrer bar, a thermometer and a drying tube. Magnesium (498 mg, 20.5 mmol) and anhydrous THF (7 ml) were added thereto under a nitrogen atmosphere. The mixture was heated in an oil bath of 75° C. for 15 minutes (temperature of the mixture was 62-64° C.). Subsequently, the mixture was heated in an oil bath of 75° C. and a solution of 2-(1,3-dibromopropyl)-6-methylphenyl acetate (6.00 g, 17.1 mmol or less) in THF (21 ml) was added thereto over 20 minutes. The temperature of the mixture was raised to 70° C. After the mixture was stirred in an oil bath of 75° C. for 3 hours, the mixture was cooled and 6M hydrochloric acid (7.13 ml, 42.8 mmol) was added thereto over 5 minutes. After the mixture was stirred at room temperature for 1 hour, it was transferred to a 200 ml round bottom flask and most of THF was distilled off under reduced pressure. Methanol (15 ml) was added to the residue and the obtained mixture was stirred under heating at reflux for 9 hours. The mixture was cooled and methanol was distilled off under reduced pressure. Water (8 ml) was added to the residue and it was extracted with toluene (25 ml and 15 ml). The organic layer was combined and washed with water (20 ml), followed by concentration to obtain 2.69 g of a crude product of 2-cyclopropyl-6-methylphenol.
Quantity
498 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
2-(1,3-dibromopropyl)-6-methylphenyl acetate
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
7.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].C([O:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH:13](Br)[CH2:14][CH2:15]Br)(=O)C.Cl>C1COCC1>[CH:13]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=2[OH:5])[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
498 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2-(1,3-dibromopropyl)-6-methylphenyl acetate
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1C)C(CCBr)Br
Name
Quantity
21 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.13 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred in an oil bath of 75° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200 ml four-necked round-bottomed flask was equipped with a magnetic stirrer bar
CUSTOM
Type
CUSTOM
Details
was 62-64° C.
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was heated in an oil bath of 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
WAIT
Type
WAIT
Details
over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
After the mixture was stirred at room temperature for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (15 ml) was added to the residue
STIRRING
Type
STIRRING
Details
the obtained mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water (8 ml) was added to the residue and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene (25 ml and 15 ml)
WASH
Type
WASH
Details
washed with water (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)C1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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